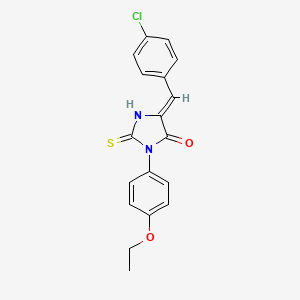![molecular formula C19H18N4O4S B5916190 3-(3-nitrophenyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5916190.png)
3-(3-nitrophenyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-nitrophenyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 3-(3-nitrophenyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes, which play a crucial role in the growth and proliferation of cancer cells. The compound has also been found to possess antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, inhibit cell proliferation, and reduce the migration and invasion of cancer cells. The compound has also been found to possess neuroprotective effects and may help to prevent the onset of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(3-nitrophenyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide in lab experiments is its ability to inhibit the activity of certain enzymes, which play a crucial role in the growth and proliferation of cancer cells. The compound also possesses antioxidant properties, which may contribute to its neuroprotective effects. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of 3-(3-nitrophenyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide. One of the directions is the development of more efficient synthesis methods for the compound. Another direction is the study of the compound's potential use in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential toxicity.
Synthesis Methods
The synthesis of 3-(3-nitrophenyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide has been achieved using various methods. One of the commonly used methods is the reaction of 3-nitrobenzaldehyde with 4-(propionylamino)aniline in the presence of carbon disulfide and triethylamine. The reaction yields this compound as a yellow solid.
Scientific Research Applications
3-(3-nitrophenyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide has been extensively studied for its potential use in various scientific research applications. It has been found to possess anticancer properties and has been used in the development of cancer drugs. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
(E)-3-(3-nitrophenyl)-N-[[4-(propanoylamino)phenyl]carbamothioyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-2-17(24)20-14-7-9-15(10-8-14)21-19(28)22-18(25)11-6-13-4-3-5-16(12-13)23(26)27/h3-12H,2H2,1H3,(H,20,24)(H2,21,22,25,28)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTZUFQNYCYCDB-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916116.png)
![5-{5-bromo-2-[(4-nitrobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916118.png)
![5-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916124.png)
![5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916128.png)
![5-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916131.png)

![5-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916155.png)


![5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916198.png)
![5-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916201.png)
![4-({2-chloro-4-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5916206.png)
![5-{3-bromo-4-[(3-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916214.png)
![5-{5-bromo-2-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916216.png)